molecular formula C7H15NO3 B13190495 Methyl 2-(aminooxy)-4-methylpentanoate

Methyl 2-(aminooxy)-4-methylpentanoate

Cat. No.: B13190495
M. Wt: 161.20 g/mol
InChI Key: NVAFDRCMCAACDZ-UHFFFAOYSA-N
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Description

Methyl 2-(aminooxy)-4-methylpentanoate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminooxy group (-ONH2) attached to a methylpentanoate backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminooxy)-4-methylpentanoate typically involves the reaction of aminooxyacetic acid with thionyl chloride in methanol at room temperature. This method yields the compound in high purity and yield . The reaction proceeds smoothly under mild conditions, making it an efficient and practical approach for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminooxy)-4-methylpentanoate undergoes several types of chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form hydroxylamine derivatives.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, hydroxylamine derivatives, and various substituted aminooxy compounds. These products can be further utilized in synthetic chemistry for the development of more complex molecules.

Scientific Research Applications

Methyl 2-(aminooxy)-4-methylpentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(aminooxy)-4-methylpentanoate involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of cystathionine-β-synthase, it interferes with the enzyme’s ability to produce hydrogen sulfide, a molecule that promotes tumor growth and proliferation . By inhibiting this enzyme, the compound can reduce tumor growth and induce cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    Aminooxyacetic acid: A precursor to Methyl 2-(aminooxy)-4-methylpentanoate, it shares similar reactivity but lacks the ester functionality.

    Hydroxylamine derivatives: These compounds also contain the -ONH2 group and exhibit similar reactivity in chemical reactions.

Uniqueness

This compound is unique due to its ester functionality, which enhances its solubility and reactivity compared to other aminooxy compounds. This makes it a more versatile intermediate in organic synthesis and a more effective inhibitor in biological applications.

Biological Activity

Methyl 2-(aminooxy)-4-methylpentanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is an aminooxy derivative that can be synthesized through various chemical pathways. Its structure includes an aminooxy group, which is known to interact with various biological targets.

The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular pathways:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting enzymes involved in polyamine metabolism, which is crucial for cell growth and proliferation. This inhibition can lead to reduced cancer cell viability.
  • Cell Cycle Arrest : Research indicates that compounds similar to this compound may induce cell cycle arrest in cancer cells, thereby preventing their proliferation.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description Reference
Enzyme InhibitionInhibits ornithine decarboxylase, affecting polyamine synthesis
Anticancer PotentialInduces apoptosis and cell cycle arrest in cancer cell lines
Antioxidant ActivityExhibits antioxidant properties that may protect against oxidative stress

Case Studies

  • Case Study on Cancer Cell Lines :
    • A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and lung cancer models. The compound induced apoptosis through the activation of caspase pathways.
  • In Vivo Studies :
    • In animal models, administration of this compound resulted in decreased tumor growth rates compared to control groups. This suggests its potential as a therapeutic agent in oncology.

Research Findings

Recent studies have highlighted several important aspects of the biological activity of this compound:

  • Metabolic Stability : Research indicates that this compound maintains metabolic stability in vivo, making it a viable candidate for further development as a drug.
  • Target Engagement : The ability of this compound to engage with specific biological targets has been confirmed through various assays, including PET imaging techniques that visualize its distribution and activity in live models.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

methyl 2-aminooxy-4-methylpentanoate

InChI

InChI=1S/C7H15NO3/c1-5(2)4-6(11-8)7(9)10-3/h5-6H,4,8H2,1-3H3

InChI Key

NVAFDRCMCAACDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)ON

Origin of Product

United States

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